molecular formula C20H10Cl2N2O2 B7884265 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 61932-63-6

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

Cat. No.: B7884265
CAS No.: 61932-63-6
M. Wt: 381.2 g/mol
InChI Key: XPZQBGDNVOHQIS-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS: 3089-17-6), also known as C.I. Pigment Red 202, is a chlorinated quinacridone derivative with the molecular formula C₂₀H₁₀Cl₂N₂O₂ and a molecular weight of 381.21 g/mol . Its crystalline structure exhibits a planar conjugated system enhanced by two chlorine substituents at the 2 and 9 positions, contributing to high thermal stability (boiling point: 629.4°C) and a density of 1.514 g/cm³ . The compound is characterized by a refractive index of 1.707 and vapor pressure of 9.37×10⁻¹⁶ mmHg at 25°C, making it suitable for high-temperature industrial applications .

Applications
Primarily utilized as a high-performance pigment, it is valued for its bright red hue and resistance to solvents, light, and heat . In organic electronics, its planar structure and electron-deficient chlorine substituents enhance electroluminescence efficiency, enabling its use in red-light-emitting organic LEDs (OLEDs) .

Properties

IUPAC Name

2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQBGDNVOHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029253
Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid; Other Solid
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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CAS No.

3089-17-6, 61932-63-6
Record name Pigment Red 202
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Record name Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Record name 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
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Record name C.I. Pigment Red 210
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the condensation of 2,5-dichloroaniline with phthalic anhydride under acidic conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinacridone derivatives, which are valuable in the production of pigments and dyes .

Scientific Research Applications

Pigment Applications

1.1 Overview of Pigment Properties

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is primarily recognized for its vibrant red color and is classified as a high-performance pigment. It exhibits excellent lightfastness and thermal stability, making it suitable for various applications in coatings, plastics, and inks.

1.2 Industrial Uses

  • Coatings : The compound is widely used in automotive and industrial coatings due to its durability and resistance to fading. Its incorporation into formulations enhances the aesthetic appeal while providing protection against environmental factors.
  • Plastics : In the plastics industry, it serves as a coloring agent for products requiring high durability under UV exposure.
  • Inks : Utilized in printing inks, particularly for high-quality graphic arts applications where color fidelity is paramount.

Pharmaceutical Applications

2.1 Anticancer Properties

Research has indicated that quinacridone derivatives exhibit potential anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Material Science Applications

3.1 Nanomaterials and Composites

The compound's unique properties have led to its exploration in nanotechnology. As a component in nanocomposites, it enhances mechanical strength and thermal stability.

3.2 Conductive Polymers

In the development of conductive polymers for electronic applications, this compound serves as a dopant that improves electrical conductivity while maintaining the polymer's structural integrity.

Safety and Environmental Considerations

While this compound is recognized for its utility across various applications, safety data indicates potential health risks such as skin irritation and respiratory issues upon exposure . Therefore, appropriate handling measures should be implemented in industrial settings.

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Pigments Coatings, Plastics, InksHigh durability and colorfastness
Pharmaceuticals Anticancer researchInduces apoptosis in cancer cells
Material Science Nanocomposites and conductive polymersEnhanced mechanical properties

Mechanism of Action

The mechanism by which 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. This property is being explored for its potential use in cancer therapy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinacridone Derivatives

Compound Name Substituents Key Applications Distinctive Properties References
This compound Cl at 2,9 positions OLEDs, pigments (P.R. 202) High thermal stability (629.4°C), λₑₘ: ~630 nm (red)
2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione OCH₃ at 2,9 positions Anticancer agents, organic semiconductors Topoisomerase II inhibition (IC₅₀: ~5 µM), λₑₘ: ~580 nm (orange-red)
5,12-Dihydro-5,12-dimethylquino[2,3-b]acridine-7,14-dione (DMQA) CH₃ at 5,12 positions Green OLEDs, fluorescent dyes Enhanced triplet-triplet annihilation (TTA) suppression, λₑₘ: ~520 nm (green)
3,10-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (C.I. Pigment Red 209) Cl at 3,10 positions Pigments, food packaging materials Lower solubility in polar solvents, λₑₘ: ~650 nm (bluish-red)

Structural and Functional Insights

Electroluminescence Performance

The 2,9-dichloro derivative demonstrates superior red emission (λₑₘ ~630 nm) compared to the 2,9-dimethoxy analog (λₑₘ ~580 nm), attributed to chlorine’s electron-withdrawing effect, which narrows the bandgap and stabilizes excitons . In contrast, DMQA’s methyl groups reduce steric hindrance, favoring green emission via altered π-π stacking .

Crystallographic and Electronic Properties

X-ray diffraction studies reveal that chlorine substituents at the 2,9 positions induce a monoclinic crystal phase (space group P2₁/c), enhancing intermolecular charge transfer and photostability . In contrast, the 3,10-dichloro derivative adopts a triclinic lattice (P-1), resulting in lower solubility and altered optoelectronic behavior .

Biological Activity

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS No. 3089-17-6), commonly known as a quinacridone derivative, is a synthetic organic compound primarily used as a pigment in various applications. Its chemical structure includes two chlorine atoms and a complex aromatic system that contributes to its biological activity and potential toxicity. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and interactions with biological systems.

  • Molecular Formula : C20_{20}H10_{10}Cl2_2N2_2O2_2
  • Molar Mass : 381.2 g/mol
  • Structure : The compound exhibits inversion symmetry and forms a two-dimensional hydrogen-bond network due to bifurcated N-H···O interactions .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its toxicological effects and potential applications.

Toxicological Studies

  • Acute Toxicity : The compound has been classified as causing skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2) . Inhalation exposure may lead to respiratory tract irritation (STOT SE 3) .
  • Genotoxicity : Limited studies indicate that quinacridone derivatives may exhibit genotoxic properties under certain conditions. However, specific data on this compound's genotoxicity are scarce.
  • Ecotoxicity : According to safety assessments, this substance is not classified as hazardous to the aquatic environment . However, its persistence and potential bioaccumulation remain areas of concern.

Case Studies and Research Findings

Several studies have explored the implications of using this compound in various contexts:

  • Nanopigments : A literature review highlighted the limited data on the toxicity of organic nanopigments like this compound. It emphasized the need for further research into their interactions with biological systems and potential health risks associated with inhalation exposure .
  • Regulatory Perspectives : The FDA has included this compound in its inventory of food contact substances but emphasizes the need for thorough evaluations regarding its safety in consumer products .

Table of Biological Activity Data

Study TypeFindingsReference
Acute ToxicityCauses skin and eye irritation; respiratory tract irritation reported
GenotoxicityLimited data; potential for genotoxic effects noted in related compounds
EcotoxicityNot classified as hazardous to aquatic environments; persistence concerns noted
Nanopigment ResearchCalls for more studies on health impacts; emphasizes inhalation exposure risks
Regulatory ReviewIncluded in FDA food contact substances; requires further safety assessment

Q & A

Q. How do structural modifications (e.g., replacing Cl with methyl groups) alter electronic and optical properties?

  • Methodological Answer : Compare with analogs (e.g., 2,9-dimethyl derivatives) using:
  • UV-Vis spectroscopy to assess π-π* transitions (e.g., redshift in absorption maxima).
  • Cyclic voltammetry to measure redox potentials (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 2
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

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